2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H22ClN5O3 and its molecular weight is 427.89. The purity is usually 95%.
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Biological Activity
The compound 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure includes a pyrazolo[3,4-d]pyridazine core, which is significant in medicinal chemistry due to its diverse biological activities.
- Molecular Formula : C24H22ClN5O2
- Molecular Weight : 447.92 g/mol
- Purity : Typically 95% .
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in key physiological processes. The presence of the pyrazolo[3,4-d]pyridazine moiety suggests potential interactions with DNA and RNA synthesis pathways, as well as modulation of signaling pathways associated with inflammation and cancer.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazolopyridazines have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.125 μg/mL for some derivatives .
Anticancer Properties
Studies have demonstrated that pyrazolo[3,4-d]pyridazine derivatives can inhibit cancer cell proliferation. A compound structurally similar to the one exhibited cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest . The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokine production and modulate immune responses, potentially making them candidates for treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyrazolo[3,4-d]pyridazine derivatives against common pathogens. The compound was tested alongside others, showing promising results with an MIC of 0.5 μg/mL against E. coli and Klebsiella pneumoniae.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that a closely related compound led to a significant reduction in cell viability (IC50 = 10 μM). Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways and downregulation of Bcl-2 expression .
Research Findings Summary Table
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3/c22-14-3-1-4-15(9-14)27-20-17(11-24-27)19(13-6-7-13)25-26(21(20)29)12-18(28)23-10-16-5-2-8-30-16/h1,3-4,9,11,13,16H,2,5-8,10,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUVOQGGCJXVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.